2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid involves multiple steps, including the formation of the benzocbenzothiepin core, the attachment of the piperazine ring, and the introduction of the ethanol group. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, oxidative esterification and other catalytic processes can be employed to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzobenzothiepin moiety can be reduced under specific conditions.
Scientific Research Applications
2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an antipsychotic or antidepressant agent
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing mood and behavior .
Comparison with Similar Compounds
Similar compounds include other benzocbenzothiepin derivatives and piperazine-containing molecules. Compared to these compounds, 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid may exhibit unique pharmacological properties due to its specific structural features. Examples of similar compounds include tert-butyl carbamate and ethyl acetoacetate .
Properties
CAS No. |
93665-45-3 |
---|---|
Molecular Formula |
C31H36N2O9S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H28N2OS.2C4H4O4/c26-17-16-25-14-12-24(13-15-25)11-5-9-21-20-7-2-1-6-19(20)18-27-23-10-4-3-8-22(21)23;2*5-3(6)1-2-4(7)8/h1-4,6-10,26H,5,11-18H2;2*1-2H,(H,5,6)(H,7,8)/b21-9-;2*2-1- |
InChI Key |
CNHVMHKQWUQIOL-ODAAKTNFSA-N |
Isomeric SMILES |
C1N(CCN(C1)CCO)CC/C=C/2\C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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